molecular formula C16H13N3O3S B2681426 3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline CAS No. 886495-52-9

3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline

Cat. No.: B2681426
CAS No.: 886495-52-9
M. Wt: 327.36
InChI Key: JOXREAWISOYION-UHFFFAOYSA-N
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Description

3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline (CAS 886495-52-9) is a chemical compound with the molecular formula C16H13N3O3S and a molecular weight of 327.36 . This molecule belongs to the class of 2-aminothiazole derivatives, which have been identified as a novel and promising class of allosteric inhibitors for the protein kinase CK2 . CK2 is a ubiquitously expressed serine/threonine kinase that has gained significant interest as an anti-cancer drug target; its overexpression is widely correlated with poor prognosis in various cancers, including prostate cancer, breast carcinoma, glioblastoma, and renal cell carcinoma . The core 4-phenylthiazol-2-amine scaffold serves as a critical structural motif in the development of these inhibitors . Researchers utilize this aniline-functionalized thiazole derivative as a valuable chemical intermediate or building block in structure-activity relationship (SAR) studies and medicinal chemistry optimization programs aimed at developing potent and selective allosteric kinase inhibitors . Unlike traditional ATP-competitive inhibitors, allosteric inhibitors like those based on the 2-aminothiazole scaffold bind to a unique pocket adjacent to the ATP binding site, between the glycine-rich loop and the αC-helix . This novel mechanism of action offers an excellent perspective for achieving high kinase selectivity, potentially reducing off-target effects and leading to more efficient therapeutic agents . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-15-6-5-10(8-14(15)19(20)21)13-9-23-16(18-13)11-3-2-4-12(17)7-11/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXREAWISOYION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The resulting thiazole derivative is then subjected to further reactions to introduce the aniline group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core enables reactivity at the C-2 and C-5 positions. In related analogs (e.g., substituted 4-phenylthiazoles), bromination or chlorination at C-5 has been achieved using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under reflux conditions . For example:

  • Reaction : Bromination at C-5 of the thiazole ring.
    Conditions : NBS (1.1 eq), DMF, 80°C, 3–5 h.
    Product : 5-Bromo-3-(4-(4-methoxy-3-nitrophenyl)thiazol-2-yl)aniline.

This modification facilitates subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling) for introducing aryl/heteroaryl groups .

Reduction of the Nitro Group

The 3-nitro group on the phenyl ring is susceptible to reduction. Catalytic hydrogenation or metal-based reductions yield an amino derivative:

  • Reaction : Reduction of nitro to amine.
    Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h .
    Product : 3-(4-(4-Methoxy-3-aminophenyl)thiazol-2-yl)aniline.

This reaction enhances biological activity in analogous compounds by increasing hydrogen-bonding potential .

Acylation of the Aniline Amine

The primary amine on the aniline moiety undergoes acylation via Schotten-Baumann conditions:

  • Reaction : Acetylation using acetyl chloride.
    Conditions : Acetyl chloride (1.2 eq), NaOH (10%), THF, 0°C → RT, 2 h .
    Product : N-(3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)phenyl)acetamide.

Yields for similar reactions range from 70–85% .

Demethylation of the Methoxy Group

The 4-methoxy group can be converted to a hydroxyl group under acidic or Lewis acid conditions:

  • Reaction : Demethylation using BBr₃.
    Conditions : BBr₃ (3 eq), DCM, −78°C → RT, 6 h .
    Product : 3-(4-(4-Hydroxy-3-nitrophenyl)thiazol-2-yl)aniline.

This modification is critical for enhancing solubility or enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring undergoes nitration or sulfonation at the para position relative to the amine:

  • Reaction : Nitration using HNO₃/H₂SO₄.
    Conditions : Conc. HNO₃ (1 eq), H₂SO₄, 0°C, 1 h .
    Product : 3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)-4-nitroaniline.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings. For example:

  • Reaction : Suzuki-Miyaura coupling with aryl boronic acids.
    Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .
    Product : 3-(4-(4-Methoxy-3-nitrophenyl)-5-(aryl)thiazol-2-yl)aniline.

Stability and Reactivity Insights

  • Acid/Base Sensitivity : The nitro group stabilizes the aromatic ring against electrophilic attack but may hydrolyze under prolonged acidic conditions .

  • Thermal Stability : Decomposition observed >250°C, typical for nitroaromatics .

Biological Activity

3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline, with the chemical formula C16H13N3O3SC_{16}H_{13}N_{3}O_{3}S and CAS number 886495-52-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to an aniline moiety and a methoxy-nitrophenyl substituent. Its molecular structure is critical for its biological activity, influencing interactions with biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC16H13N3O3S
Molecular Weight327.36 g/mol
CAS Number886495-52-9

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent antibacterial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was evaluated alongside other thiazole derivatives. The Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis15
Pseudomonas aeruginosa30

The compound exhibited particularly strong activity against Staphylococcus aureus , with an MIC of 12.5 µg/mL , indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogenic fungi.

Case Study: Antifungal Efficacy

A study assessing the antifungal activity of various thiazole derivatives found that this compound had notable effects against Candida albicans .

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger35

The results indicated that the compound could inhibit the growth of Candida albicans at an MIC of 20 µg/mL , suggesting its therapeutic potential in treating fungal infections .

Anticancer Activity

Emerging research has also pointed to the anticancer properties of thiazole derivatives. Preliminary studies suggest that compounds like this compound may induce apoptosis in cancer cells.

Case Study: Anticancer Mechanism

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could significantly reduce cell viability:

Cell LineIC50 (µM)
HeLa15
MCF-718

The IC50 values indicate that the compound effectively inhibits cell proliferation, which is crucial for developing new cancer therapies .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that compounds similar to 3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in cancer cells .

Case Studies and Findings

  • SMART Compounds : A series of compounds related to thiazole derivatives, known as SMART (4-substituted methoxybenzoyl-aryl-thiazoles), were synthesized and evaluated for their antiproliferative activities against melanoma and prostate cancer cell lines. These compounds demonstrated enhanced activity with IC₅₀ values in the low nanomolar range compared to earlier derivatives .
    CompoundIC₅₀ (μM)Cancer Type
    SMART Compound 10.124Leukemia
    SMART Compound 23.81Non-Small Cell Lung Cancer
    SMART Compound 30.4 - 2.2Melanoma
  • Structure-Activity Relationship (SAR) : The modifications in the aromatic rings and linkers significantly influenced the anticancer efficacy of these compounds. For instance, the introduction of bulky aromatic groups was found to retain or enhance cytotoxicity against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that modify existing thiazole frameworks to improve their biological activity. The structural modifications often focus on enhancing solubility and targeting specific cancer pathways.

Synthetic Pathway Example
A typical synthetic route may involve:

  • Formation of thiazole rings via cyclization reactions.
  • Introduction of nitro and methoxy groups through electrophilic substitution.
  • Final coupling reactions to attach aniline moieties.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound is more complex than simpler analogs like 4-(thiazol-2-yl)aniline (MW 176.24 g/mol) due to its nitro and methoxy substituents . In contrast, compound 5g (MW 462.11 g/mol) incorporates a propenone moiety, enhancing its tubulin-binding capacity via Michael acceptor reactivity .

Synthetic Yields :

  • Derivatives like 3a (60% yield) and 5g (79% yield) demonstrate moderate-to-high efficiency in multi-step syntheses . The target compound’s synthesis likely involves similar coupling reactions, though yields are unspecified in available literature.

Physicochemical and Electronic Properties

  • Electron Effects: The nitro group (-NO₂) in the target compound creates a strong electron-withdrawing effect, polarizing the aromatic ring and increasing electrophilicity. This contrasts with fluorine-substituted analogs (e.g., 3j, 3l, 3m in ), where -F induces milder electron-withdrawal and improved lipophilicity.
  • Solubility and Bioavailability :

    • The nitro group reduces aqueous solubility compared to methoxy- or fluoro-substituted analogs. For example, 4-(6-methoxybenzo[d]thiazol-2-yl)aniline (7b) exhibits better solubility due to its polar methoxy group .
    • The higher molecular weight of the target compound (327.36 g/mol) may limit blood-brain barrier penetration relative to lighter analogs like 4-(thiazol-2-yl)aniline (176.24 g/mol) .

Q & A

Q. What are the common synthetic routes for 3-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)aniline, and what methodological considerations ensure reproducibility?

The compound is typically synthesized via condensation reactions. For example, thiazole ring formation can be achieved by reacting substituted aniline derivatives with carbonyl-containing precursors in ethanol under reflux. Sodium hydroxide or glacial acetic acid is often used to catalyze the reaction, with careful control of stoichiometry and temperature (e.g., 0–5°C for diazonium salt coupling) to avoid side products . Purification involves solvent evaporation, filtration, and recrystallization. Reproducibility hinges on precise reagent ratios and reaction duration, as outlined in protocols for analogous thiazole derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers prioritize?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. For NMR, focus on aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, nitro group deshielding adjacent protons) and thiazole ring carbons (δ ~150–160 ppm in ¹³C NMR). FT-IR identifies functional groups: nitro (N–O stretch ~1520 cm⁻¹), methoxy (C–O ~1250 cm⁻¹), and aromatic C–H bending (~800 cm⁻¹). UV-Vis can reveal π→π* transitions in the nitroaromatic system .

Q. How do the electronic properties of the 4-methoxy-3-nitrophenyl moiety influence the compound’s reactivity?

The methoxy group is electron-donating (via resonance), while the nitro group is electron-withdrawing (via inductive effects). This creates an electron-deficient aromatic ring, favoring nucleophilic aromatic substitution at the methoxy-adjacent position. Such electronic polarization also affects redox behavior, as seen in similar compounds undergoing oxidation to quinones or reduction to amines .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of nitro-substituted thiazole derivatives, and how do catalysts or solvents impact regioselectivity?

Yield optimization involves solvent polarity tuning (e.g., ethanol for solubility vs. DMF for high-temperature stability) and catalyst selection. For example, sodium hydroxide promotes deprotonation in coupling reactions, while glacial acetic acid stabilizes diazonium intermediates. Regioselectivity in thiazole formation is influenced by steric hindrance; bulky substituents on the aniline precursor may direct nitro group placement . Computational modeling (e.g., DFT) can predict transition states to guide synthetic design .

Q. How can researchers reconcile discrepancies between experimental spectral data and computational predictions for this compound?

Discrepancies often arise from solvent effects, crystal packing (in solid-state NMR), or approximations in computational methods. For example, DFT-calculated NMR shifts may deviate from experimental values due to solvent interactions (e.g., ethanol vs. gas-phase models). Researchers should compare data across multiple solvents and apply scaling factors to computational results. Referencing analogous compounds with resolved crystal structures (e.g., PubChem entries) aids validation .

Q. What mechanistic insights explain the compound’s stability under varying pH and light conditions?

The nitro group’s electron-withdrawing nature enhances stability against hydrolysis but increases photosensitivity. Under acidic conditions, protonation of the thiazole nitrogen may destabilize the ring, while alkaline conditions could deprotonate the aniline group, altering solubility. Light exposure risks nitro group reduction or ring-opening; storage in amber vials at –20°C is recommended, as with light-sensitive oxadiazole analogs .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) on the phenyl ring affect biological or catalytic activity in related compounds?

Methoxy groups enhance solubility and hydrogen-bonding capacity, potentially improving interaction with biological targets (e.g., enzymes). Methyl groups increase hydrophobicity, affecting membrane permeability. Comparative studies on analogs like 4-(1H-tetrazol-1-yl)aniline (lacking methoxy) show altered binding affinities in enzyme inhibition assays, highlighting the role of substituent electronic profiles .

Methodological Guidance

  • Experimental Design for Redox Studies : Use cyclic voltammetry to identify oxidation/reduction potentials. Reference nitroaromatic redox couples (e.g., nitro to amine at ~–0.5 V vs. Ag/AgCl) and correlate with DFT-predicted frontier orbital energies (HOMO/LUMO gaps) .
  • Data Contradiction Resolution : Cross-validate chromatographic purity (HPLC) with mass spectrometry to distinguish between isomeric byproducts and unreacted precursors .

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